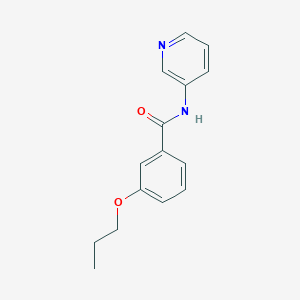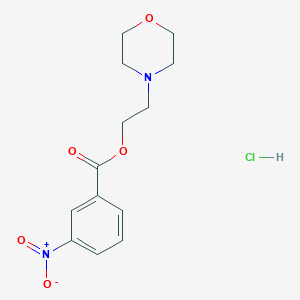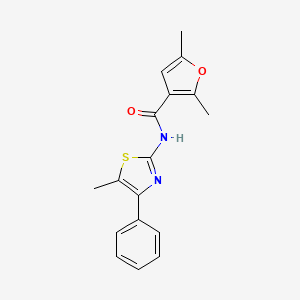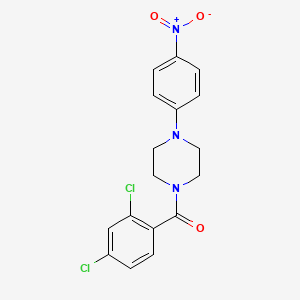
3-propoxy-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propoxy-N-3-pyridinylbenzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders.
作用机制
3-propoxy-N-3-pyridinylbenzamide exerts its pharmacological effects by inhibiting NAMPT, which is a key enzyme in the biosynthesis of NAD+. NAD+ is an essential cofactor for various cellular processes, including energy production, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the cellular levels of NAD+ and induces cellular stress, leading to cell death in cancer cells and reducing inflammation in inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to induce cellular stress and reduce the cellular levels of NAD+, leading to cell death in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
实验室实验的优点和局限性
3-propoxy-N-3-pyridinylbenzamide has several advantages for lab experiments, including its potency and selectivity for NAMPT, its ability to induce cellular stress and reduce the cellular levels of NAD+, and its potential therapeutic applications for various diseases. However, this compound also has some limitations, including its solubility and stability, which may affect its pharmacokinetics and pharmacodynamics in vivo.
未来方向
Several future directions for research on 3-propoxy-N-3-pyridinylbenzamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to investigate the potential synergistic effects of this compound with other anticancer agents, such as chemotherapy and radiation therapy.
3. Studies to investigate the potential use of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
4. Studies to investigate the potential mechanisms of resistance to this compound and to develop strategies to overcome resistance.
5. Studies to investigate the potential side effects of this compound and to develop strategies to minimize side effects.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that targets NAMPT and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Further research is needed to evaluate the safety and efficacy of this compound in humans and to investigate its potential therapeutic applications for other diseases.
合成方法
The synthesis of 3-propoxy-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-pyridinylboronic acid with 3-bromoanisole to form 3-(3-pyridinyl)anisole, which is then reacted with 4-bromo-2-chlorobenzoyl chloride to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
3-propoxy-N-3-pyridinylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit NAD+ biosynthesis and induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various preclinical models of inflammatory diseases, including rheumatoid arthritis and colitis.
In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, this compound has been shown to reduce hepatic steatosis and improve lipid metabolism in preclinical models of non-alcoholic fatty liver disease.
属性
IUPAC Name |
3-propoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRFLFXSRXSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(3,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5056407.png)





![N~1~-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5056441.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B5056443.png)
![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5056455.png)
![methyl 4-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5056460.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)
![N,6-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B5056485.png)
![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)
